molecular formula C7H7F3N2O B1531345 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227581-88-5

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1531345
CAS No.: 1227581-88-5
M. Wt: 192.14 g/mol
InChI Key: ULFTZYNIRAGCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 3-position, a trifluoromethyl group (-CF₃) at the 4-position, and an amine group (-NH₂) at the 2-position of the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These compounds are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Safety and Hazards

The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). The precautionary statements are P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Trifluoromethylpyridines, including 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine, are expected to have many novel applications in the future. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are used in the pharmaceutical and veterinary industries .

Preparation Methods

The synthesis of 3-Methoxy-4-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. Another approach involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often rely on these synthetic routes, with optimization for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-Methoxy-4-(trifluoromethyl)pyridin-2-amine can be compared with other trifluoromethylpyridine derivatives, such as:

The unique combination of the methoxy, trifluoromethyl, and amine groups in this compound imparts distinct properties that make it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFTZYNIRAGCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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